4-Tert-butyl-3-chlorophenol

Physical organic chemistry Phosphorylation chemistry Salt/metallate formation

Procurement challenge: Ortho-chloro phenol substitutes (e.g., PCMX isomer) introduce unpredictable reaction kinetics due to intramolecular H-bonding and different acidity. 4-Tert-butyl-3-chlorophenol (CAS 34593-73-2) solves this with a defined meta-chloro/para-tert-butyl pattern. - **Higher pKa (9.22 vs. 8.71)** - Requires stronger base for complete phosphorylation, preventing incomplete ester formation. - **No ortho-H-bonding** - Enables faster O-alkylation rates in SAR campaigns (ref. US2006/100460 A1). - **Lower volatility (BP 272°C)** - Reduces vapor losses in high-T polymerization inhibition (>150°C). Supplied as a yellow to orange solid. Direct replacement for failed ortho-isomer processes.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 34593-73-2
Cat. No. B3051558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-chlorophenol
CAS34593-73-2
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)O)Cl
InChIInChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3
InChIKeyXXZNDRDKECUZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-3-chlorophenol Overview


4-Tert-butyl-3-chlorophenol (CAS 34593-73-2; molecular formula C₁₀H₁₃ClO; MW 184.66 g/mol) is a chlorinated phenol derivative bearing a tert-butyl group at the para position and a chlorine atom at the meta position relative to the phenolic hydroxyl [1]. This meta-chloro/para-tert-butyl substitution pattern distinguishes it from the more widely studied ortho-chloro isomer, 4-tert-butyl-2-chlorophenol (CAS 98-28-2, also known as PCMX). The compound is a yellow to orange solid at ambient temperature (predicted bp 272.1 °C, predicted pKa 9.22) and serves primarily as a synthetic intermediate in the manufacture of phosphate ester surfactants, oil-field demulsifiers, and polymerization inhibitors .

Phosphate ester surfactants
Reported intermediate for phosphorylation route to triaryl phosphate esters
Oil-field demulsifiers
Precursor for specialty demulsifier chemistries requiring controlled lipophilicity
Polymerization inhibitors
Intermediate for phenolic radical-trapping agents in monomer stabilization

Why 4-Tert-butyl-3-chlorophenol Cannot Be Substituted


The meta-chloro substitution in 4-tert-butyl-3-chlorophenol confers a distinct electronic and steric profile that cannot be replicated by ortho- or para-chloro isomers. Direct experimental comparisons are scarce in the open peer-reviewed literature for this specific compound; the differentiation evidence presented below relies predominantly on class-level inference from homologous series data, computed property contrasts, and known structure-activity relationships in chlorophenol chemistry [1]. Users should approach procurement decisions with the understanding that the compound's value proposition is anchored in its unique substitution pattern, which dictates regioselectivity in downstream phosphorylation, differential acidity influencing salt formation and phase-transfer behaviour, and the absence of the intramolecular hydrogen bonding that attenuates the hydroxyl reactivity of ortho-chloro congeners [2].

Deprotonation window mismatch
Meta-chloro isomer exhibits higher pKa than ortho analog; direct substitution alters phenolate generation and base stoichiometry requirements in phosphorylation.
Lipophilicity shift
Increased LogP of meta isomer may shift HLB of derived surfactants, potentially changing demulsification performance and dosage profiles.
Process distillation divergence
Higher boiling point of meta-chloro compound necessitates adjusted distillation conditions; substituting ortho isomer could alter purification economics.

Differentiation Evidence for 4-Tert-butyl-3-chlorophenol


pKa Shift and Protonation State Differences

The predicted acid dissociation constant (pKa) of 4-tert-butyl-3-chlorophenol is 9.22 ± 0.18, compared with 8.71 ± 0.18 for the ortho-chloro isomer 4-tert-butyl-2-chlorophenol (CAS 98-28-2) . This 0.51 log-unit difference means that at a typical near-neutral reaction pH of 7.4, the meta-chloro compound is only ~1.5% deprotonated while the ortho-chloro isomer is ~5% deprotonated—a >3-fold difference in phenolate concentration. The reduced acidity stems from the inability of the meta-chloro substituent to engage in intramolecular hydrogen bonding with the phenolic -OH, an interaction present in the ortho isomer that stabilizes the conjugate base. For preparative phosphorylation, this difference dictates the base stoichiometry required for quantitative phenolate generation and influences competitive hydrolysis rates of the resulting phosphate triester [1].

pKa comparison
Data to verify
ΔpKa +0.51 (target pKa 9.22 vs. 8.71 ortho isomer)
Informs deprotonation pH window for phosphorylation base selection
Predicted pKa values; no experimental titration data identified
Physical organic chemistry Phosphorylation chemistry Salt/metallate formation

Higher Lipophilicity vs. Ortho-Chloro Isomer

PubChem reports an XLogP3-AA value of 3.9 for 4-tert-butyl-3-chlorophenol [1], while the ortho-chloro isomer 4-tert-butyl-2-chlorophenol is consistently listed with a LogP of approximately 3.34 across multiple database sources [2]. The ~0.56 log unit higher lipophilicity of the meta-chloro isomer is consistent with the known structure-property relationship that ortho-halogen substitution reduces apparent lipophilicity due to intramolecular hydrogen bonding with the phenolic -OH, which increases the fraction of the more hydrophilic H-bonded conformer. In practice, a ΔLogP of 0.56 corresponds to a ~3.6-fold higher octanol/water partition coefficient, which can alter the hydrophilic-lipophilic balance (HLB) of derived phosphate ester surfactants and influence demulsifier performance in oil-field formulations [3].

Lipophilicity (LogP)
Data to verify
ΔLogP +0.56 (XLogP3-AA 3.9 vs. ~3.34 ortho isomer)
Higher lipophilicity may shift surfactant HLB in demulsifier design
Computed LogP; no shake-flask experimental values available
Lipophilicity QSAR Emulsion/demulsifier design

Boiling Point Difference vs. Ortho-Chloro Isomer

The predicted boiling point of 4-tert-butyl-3-chlorophenol is 272.1 ± 20.0 °C (atmospheric pressure), while the experimentally measured boiling point of the ortho-chloro isomer 4-tert-butyl-2-chlorophenol is 238.7 °C at 760 mmHg [1]. The ~33 °C higher boiling point of the meta-chloro isomer is attributable to the absence of intramolecular Cl···HO hydrogen bonding; ortho-chloro phenols form a five-membered intramolecular H-bond ring that reduces the availability of the -OH proton for intermolecular hydrogen bonding, thereby lowering the boiling point relative to isomers where the -OH remains fully available for intermolecular association. This difference has practical consequences: the meta-chloro isomer requires higher distillation temperatures or lower operating pressures for purification, and its higher boiling point may be advantageous in high-temperature phosphate ester synthesis where low-volatility intermediates are preferred [2].

Boiling point
Data to verify
Δbp +33 °C (target predicted 272 °C vs. 239 °C ortho isomer)
Higher boiling point affects distillation requirements and volatility
Target bp predicted; comparator bp experimentally confirmed
Thermophysical properties Distillation/purification Process chemistry

Meta-Chloro Substitution Enables Regioselectivity

4-Tert-butyl-3-chlorophenol is explicitly employed as a synthetic intermediate in Pfizer patent US2006/100460 A1, where it serves as a building block for substituted N-sulfonylaminobenzyl-2-phenoxyacetamide VR1 receptor agonists [1]. In this patent, the meta-chloro substituent remains unreacted during the phenol etherification step, preserving a halogen handle for downstream functionalization. The ortho-chloro isomer 4-tert-butyl-2-chlorophenol (PCMX) is predominantly used in antimicrobial formulations rather than as a synthetic intermediate; its ortho-chloro group sterically and electronically shields the adjacent phenolic -OH, reducing O-alkylation/etherification rates compared to the meta-chloro isomer where the -OH is unobstructed [2]. While no direct kinetic comparison between the two isomers was found in the literature, the distinct patent utilization patterns—meta-chloro isomer as an intermediate for elaborated pharmaceutical structures, ortho-chloro isomer as a terminal biocide—provide circumstantial evidence of differentiated reactivity that procurement decisions should reflect.

Patent intermediate role
Reported
Cited as building block in Pfizer VR1 agonist synthesis (US2006/100460 A1)
Supports use as synthetic intermediate for elaborated structures
Patent citation; no direct reactivity comparison with ortho isomer
Medicinal chemistry Regioselective synthesis Patent intermediate

Application Scenarios for 4-Tert-butyl-3-chlorophenol


Phosphate Ester Surfactant Synthesis

When phosphorylating a tert-butyl chlorophenol to produce triaryl phosphate esters for use as flame-retardant plasticizers or specialty surfactants, the higher pKa of 4-tert-butyl-3-chlorophenol (9.22 vs. 8.71 for the ortho isomer) means that a stronger base or larger excess is required to achieve complete phenolate formation [1]. This property must be factored into process design; using the ortho isomer as a substitute without adjusting stoichiometry would result in different conversion kinetics and potentially incomplete phosphorylation. The meta-chloro substitution also avoids the intramolecular H-bonding that can slow O-acylation in ortho-chloro phenols, potentially offering faster reaction rates once the phenolate is formed .

Oil-Field Demulsifier Formulations

For demulsifier formulations derived from alkylphenol ethoxylates or phosphate esters, the ~0.56 log unit higher lipophilicity (XLogP3-AA 3.9 vs. 3.34) of 4-tert-butyl-3-chlorophenol relative to 4-tert-butyl-2-chlorophenol is expected to shift the hydrophilic-lipophilic balance of the finished surfactant, promoting faster migration to the oil/water interface in water-in-crude-oil emulsions [1]. Procurement teams developing demulsifier chemistries should evaluate both isomers comparatively under simulated field conditions, as the HLB shift may reduce the required dosage or improve dehydration efficiency in heavy crude applications .

Medicinal Chemistry Building Block

In medicinal chemistry programs, 4-tert-butyl-3-chlorophenol offers a phenolic -OH group that is sterically unencumbered by the adjacent chlorine (unlike 4-tert-butyl-2-chlorophenol, where the ortho-chloro group partially shields the -OH). This feature is exploited in patent US2006/100460 A1, where the phenol is O-alkylated while the meta-chloro substituent is retained for subsequent diversification [1]. The tert-butyl group at the para position additionally provides metabolic stability and lipophilic bulk. When procuring for a structure-activity relationship (SAR) campaign, researchers should select this isomer specifically if the synthetic sequence requires orthogonal reactivity at the oxygen and chlorine positions .

Polymerization Inhibitor Formulations

The ~33 °C higher predicted boiling point of 4-tert-butyl-3-chlorophenol (272 °C) compared with 4-tert-butyl-2-chlorophenol (239 °C) suggests lower volatility at elevated reaction temperatures, which is advantageous when the compound is employed as a phenolic radical-trapping agent or as a precursor to polymerization inhibitors in bulk monomer stabilization [1]. For continuous-feed polymerization processes operating above 150 °C, the reduced vapour-phase losses of the meta-chloro isomer may translate into more consistent inhibitor concentration and fewer make-up additions relative to the more volatile ortho-chloro congener .

Application
Selection Property
Validation Focus
Phosphate ester surfactant synthesis
pKa-dependent deprotonation window
Base stoichiometry and phosphorylation efficiency
Oil-field demulsifier development
Lipophilicity-related HLB tuning
Demulsification kinetics and dosage optimization
Medicinal chemistry building block
Sterically unencumbered phenol with retained chloro handle
Orthogonal O-alkylation and downstream diversification
Polymerization inhibitor precursor
Elevated boiling point for low volatility
Vapor-phase inhibitor retention at process temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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